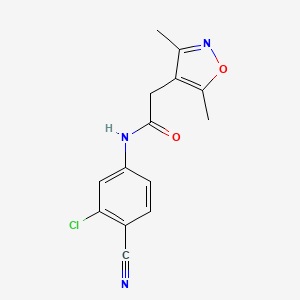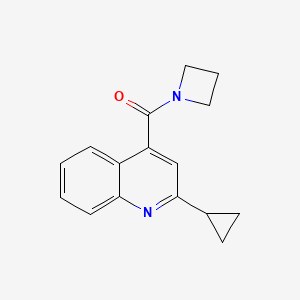
4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide, also known as PPDC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPDC is a heterocyclic compound that contains a pyridine ring, a phenyl group, and a carboxamide group.
科学的研究の応用
4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit significant anti-cancer and anti-inflammatory activities. This compound has also been used as a building block in the synthesis of various bioactive compounds.
In materials science, this compound has been used as a ligand for the preparation of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, separation, and catalysis. This compound-based MOFs have shown promising results in these applications.
In catalysis, this compound has been used as a ligand for the preparation of palladium catalysts. These catalysts have been shown to exhibit high activity and selectivity in various organic transformations.
作用機序
The mechanism of action of 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer and anti-inflammatory activities by inhibiting the activity of certain enzymes and signaling pathways. This compound has also been shown to interact with DNA and RNA, which may contribute to its biological activities.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-cancer and anti-inflammatory activities in vitro and in vivo. This compound has also been shown to exhibit antioxidant activity and to protect against oxidative stress. In addition, this compound has been shown to inhibit the growth of certain bacteria and fungi.
実験室実験の利点と制限
4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide is a relatively simple compound to synthesize and purify, making it a useful building block for the synthesis of various bioactive compounds. This compound is also relatively stable and can be stored for long periods without significant degradation.
However, this compound is not without its limitations. This compound is relatively insoluble in water, which may limit its applications in certain biological assays. In addition, this compound may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving 4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide. One area of interest is the development of this compound-based MOFs for gas storage and separation applications. Another area of interest is the development of this compound-based catalysts for organic transformations. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry.
合成法
4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide can be synthesized by a one-pot reaction using commercially available starting materials. The synthesis involves the reaction of 3-aminopyridine with 4-bromobenzaldehyde in the presence of a base, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product, this compound, is obtained in high yield and purity.
特性
IUPAC Name |
4-phenyl-N-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c21-17(19-16-7-4-10-18-13-16)20-11-8-15(9-12-20)14-5-2-1-3-6-14/h1-8,10,13H,9,11-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYDALNRYUFQPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-[2-(2-thiophen-3-yl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461325.png)
![1-[[5-(3-Methoxyphenyl)tetrazol-2-yl]methyl]-4-phenylpiperazine](/img/structure/B7461334.png)

![Ethyl 4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]-1-benzothiophene-2-carboxylate](/img/structure/B7461341.png)
![N-propyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B7461349.png)
![2-Phenyl-3a,4,4a,5,6,7,8,8a-octahydroimidazo[1,5-a]indole-1,3-dione](/img/structure/B7461356.png)




![7-Ethyl-4-[(3-hydroxypiperidin-1-yl)methyl]chromen-2-one](/img/structure/B7461385.png)
